Benzo[a]pyren-8-ol-d11
Description
Benzo[a]pyren-8-ol-d11 is a deuterated derivative of the hydroxylated polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyren-8-ol (CAS 13345-26-1). The non-deuterated form, Benzo[a]pyren-8-ol, has a molecular formula of C₂₀H₁₂O, a molecular weight of 268.32 g/mol, and a purity exceeding 95% (HPLC) . The deuterated variant replaces 11 hydrogen atoms with deuterium (²H), likely at positions critical to metabolic activity or analytical detection. This isotopic substitution enhances its utility as a stable internal standard in mass spectrometry and tracer studies, offering distinct isotopic signatures while retaining physicochemical properties similar to the non-deuterated form .
Properties
Molecular Formula |
C₂₀HD₁₁O |
|---|---|
Molecular Weight |
279.38 |
Synonyms |
8-Hydroxy-3,4-benzopyrene-d11; 8-Hydroxy-3,4-benzpyrene-d11; 8-Hydroxybenzo[a]pyrene-d11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Deuterated vs. Non-Deuterated Forms
Deuterium substitution in this compound confers distinct advantages:
- Analytical Utility : Serves as an internal standard in LC-MS/MS due to near-identical retention times but distinct mass-to-charge (m/z) ratios, improving quantification accuracy .
- Metabolic Stability : Deuterium isotope effects slow hepatic metabolism, extending half-life in tracer studies compared to Benzo[a]pyren-8-ol .
- Synthetic Complexity : Deuterated compounds require specialized synthesis (e.g., hydrogen-deuterium exchange under controlled conditions), increasing cost and reducing availability .
Toxicity and Environmental Impact
- Benzo[a]pyrene (B[a]P): A Group 1 carcinogen (IARC) with high environmental persistence due to hydrophobicity .
- Benzo[a]pyren-8-ol: Less carcinogenic than B[a]P but implicated in DNA adduct formation during metabolic activation .
- This compound: Used to study metabolic pathways without interference from endogenous metabolites, reducing experimental noise .
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